15-r-14-Oxolabda-8(17),12-dien-18-oic acid
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Overview
Description
15-r-14-Oxolabda-8(17),12-dien-18-oic acid is a labdane-type diterpene compound. It is known for its diverse biological activities, including antibacterial and antifungal properties . This compound is isolated from various natural sources, such as the cones of Pinus densiflora and Chloranthus spicatus .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 15-r-14-Oxolabda-8(17),12-dien-18-oic acid typically involves bioassay-guided extraction and fractionation of natural sources. The aqueous methanolic extract of the cones of Pinus densiflora is one common method . The compound can also be isolated from Chloranthus spicatus .
Industrial Production Methods: The compound is then purified using various chromatographic techniques to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions: 15-r-14-Oxolabda-8(17),12-dien-18-oic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially enhancing its biological activity.
Reduction: Reduction reactions can alter the compound’s structure, affecting its reactivity and interactions with other molecules.
Substitution: Substitution reactions can introduce new functional groups, modifying the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
15-r-14-Oxolabda-8(17),12-dien-18-oic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 15-r-14-Oxolabda-8(17),12-dien-18-oic acid involves its interaction with specific molecular targets and pathways. The compound’s antibacterial and antifungal activities are attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes . Additionally, it may interfere with microbial DNA replication and protein synthesis, leading to cell death .
Comparison with Similar Compounds
ent-14,15-Dinor-13-oxolabda-8(17),11-dien-18-oic acid: This compound shares a similar labdane-type diterpene structure but differs in its specific functional groups and biological activities.
15-Nor-14-oxolabda-8(17),12E-Diene-18-oic acid: Another closely related compound with similar biological properties but distinct structural features.
Uniqueness: 15-r-14-Oxolabda-8(17),12-dien-18-oic acid stands out due to its potent antibacterial and antifungal activities, which are attributed to its unique structural features and functional groups . Its diverse applications in scientific research and potential therapeutic uses further highlight its significance.
Properties
Molecular Formula |
C19H28O3 |
---|---|
Molecular Weight |
304.4 g/mol |
IUPAC Name |
1,4a-dimethyl-6-methylidene-5-(3-methyl-4-oxobut-2-enyl)-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid |
InChI |
InChI=1S/C19H28O3/c1-13(12-20)6-8-15-14(2)7-9-16-18(15,3)10-5-11-19(16,4)17(21)22/h6,12,15-16H,2,5,7-11H2,1,3-4H3,(H,21,22) |
InChI Key |
NBGCWDAYASHSEK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC1C(=C)CCC2C1(CCCC2(C)C(=O)O)C)C=O |
Origin of Product |
United States |
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